![molecular formula C17H13NO2 B14209042 2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione CAS No. 830925-12-7](/img/structure/B14209042.png)
2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Vilsmeier Formylation: The starting material, 4-bromo-1H-indole, undergoes Vilsmeier formylation at the 3-position to yield an intermediate compound.
Reduction and Protection: The aldehyde group of the intermediate is reduced using sodium borohydride in methanol, followed by protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Horner-Wadsworth-Emmons Olefination:
Industrial Production Methods
化学反应分析
Types of Reactions
2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is structurally similar and serves as a precursor to biologically active natural products like Indiacen A and Indiacen B.
1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole:
Uniqueness
2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione stands out due to its specific structural features, which confer unique reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
属性
CAS 编号 |
830925-12-7 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
2-but-1-ynyl-1-methylbenzo[f]indole-4,9-dione |
InChI |
InChI=1S/C17H13NO2/c1-3-4-7-11-10-14-15(18(11)2)17(20)13-9-6-5-8-12(13)16(14)19/h5-6,8-10H,3H2,1-2H3 |
InChI 键 |
WUYXKMYYQAKXHA-UHFFFAOYSA-N |
规范 SMILES |
CCC#CC1=CC2=C(N1C)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


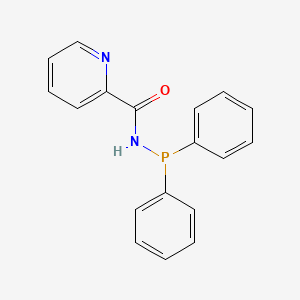
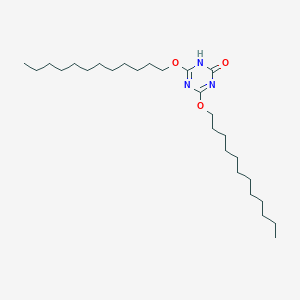
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
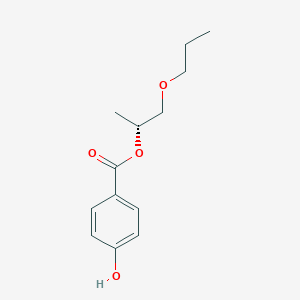
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
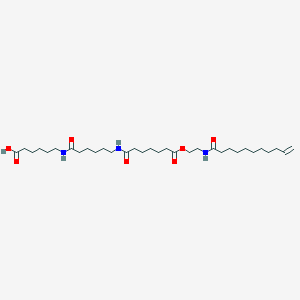
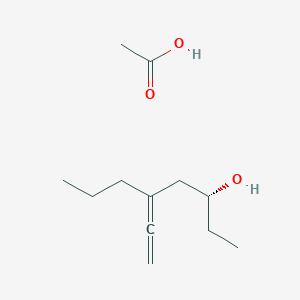
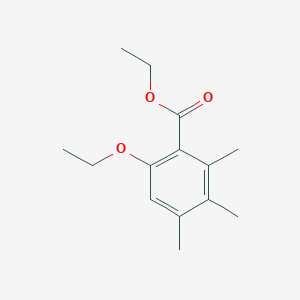
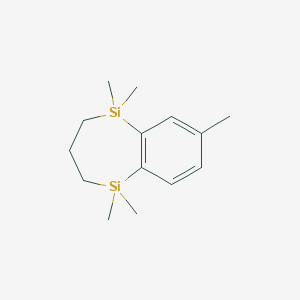
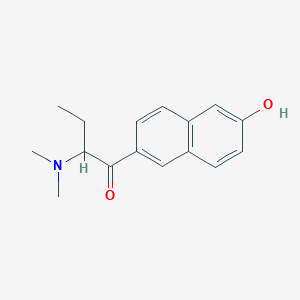
![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)

